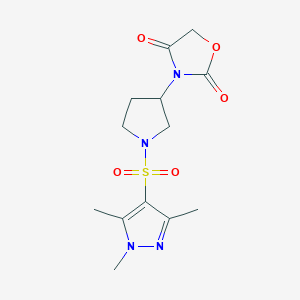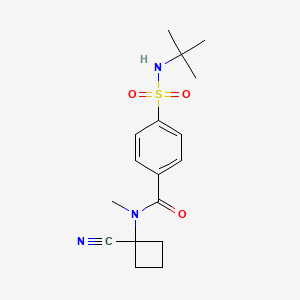
2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold has been reported to retain potent binding activity .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which include compounds like 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to interfere with viral replication makes these compounds potential candidates for the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus, present in 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, is known for its anti-inflammatory effects. This biological activity is crucial in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory agents .
Anticancer Potential
Compounds with the indole structure have been found to possess anticancer activities. They can bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents for cancer treatment .
Antioxidant Effects
Benzamide derivatives, including those similar to 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, have been synthesized and evaluated for their antioxidant activities. These activities include total antioxidant capacity, free radical scavenging, and metal chelating activity, which are important for protecting cells from oxidative stress .
Antibacterial Applications
The antibacterial activity of benzamide compounds has been explored, with some showing effectiveness against both gram-positive and gram-negative bacteria. This suggests that 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide could be used in the development of new antibacterial drugs .
Coagulation Factor Xa Inhibition
Derivatives of 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide have been discovered as potent inhibitors of blood coagulation factor Xa. This is significant for the development of anticoagulant drugs, which are essential in the treatment and prevention of thrombotic disorders .
Wirkmechanismus
Target of Action
The primary target of 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as apixaban, is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of fibrin clots .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor against the synthetic tripeptide substrate . This binding inhibits free, prothrombinase, and clot-bound FXa activity, thereby reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing the conversion of prothrombin to thrombin . This results in a decrease in thrombin generation, indirectly inhibiting platelet aggregation . Therefore, the primary biochemical pathway affected by apixaban is the coagulation cascade.
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by apixaban leads to a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in an antithrombotic effect, demonstrated by its efficacy in the prevention and treatment of various thromboembolic diseases .
Action Environment
While specific environmental factors influencing the action of apixaban are not mentioned in the search results, it’s important to note that factors such as pH, temperature, and the presence of other drugs could potentially influence the action, efficacy, and stability of any drug
Eigenschaften
IUPAC Name |
2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-6-2-3-7-17(14)19(23)20-15-9-11-16(12-10-15)21-13-5-4-8-18(21)22/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMNZCJCCJYMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxaspiro[2.4]heptane-4,6-dione](/img/structure/B2859013.png)
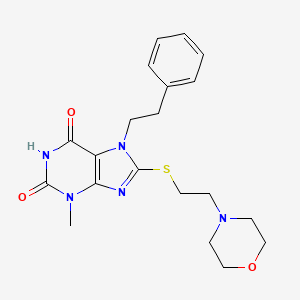
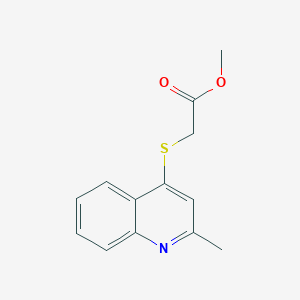
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2859024.png)
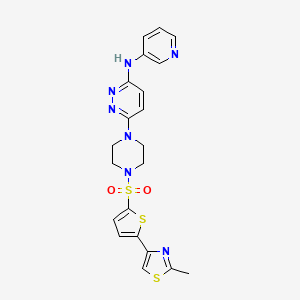
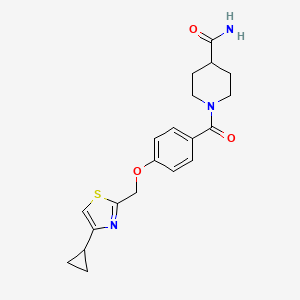

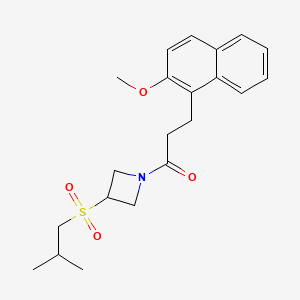
![2-(2-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2859030.png)
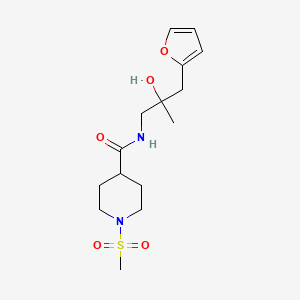
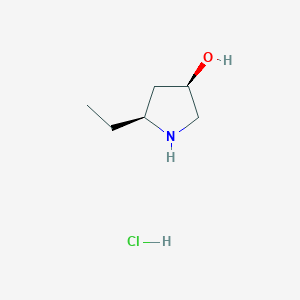
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)
